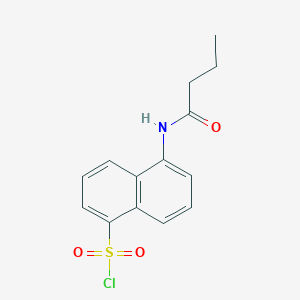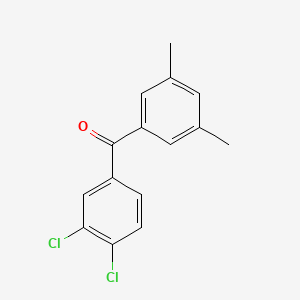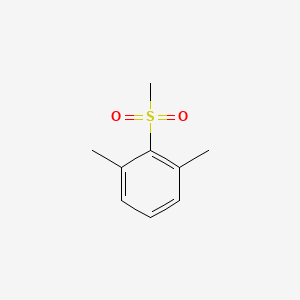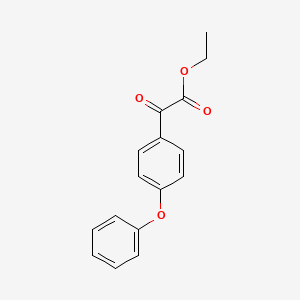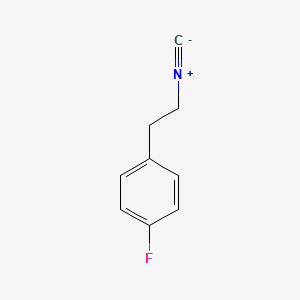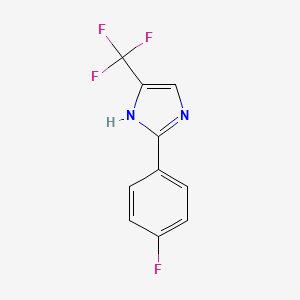
2-氯-4-甲基吡啶-3-硼酸
描述
“2-Chloro-4-methylpyridine-3-boronic acid” is a chemical compound that is used as a reagent in the preparation of various derivatives . It has the molecular formula C6H7BClNO2 .
Synthesis Analysis
The synthesis of “2-Chloro-4-methylpyridine-3-boronic acid” and similar boronic acids often involves Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular weight of “2-Chloro-4-methylpyridine-3-boronic acid” is 171.39 . The InChI code for this compound is 1S/C6H7BClNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 .Physical and Chemical Properties Analysis
“2-Chloro-4-methylpyridine-3-boronic acid” is a solid compound . The storage temperature for this compound is between 2-8°C .科学研究应用
Suzuki–Miyaura 交叉偶联反应
2-氯-4-甲基吡啶-3-硼酸: 是一种在 Suzuki–Miyaura (SM) 交叉偶联反应中非常有价值的试剂。这种反应是有机化学中形成碳-碳键的基础。 该化合物的硼酸基团促进了转金属化步骤,这是偶联过程的关键 。其在温和条件下的稳定性和官能团耐受性使其成为合成复杂有机分子的绝佳选择。
硼酸衍生物的合成
该化合物可作为合成硼酸衍生物的前体。这些衍生物的研究较少,但在催化和材料科学等各个领域显示出潜力。 它们表现出增强的路易斯酸性,可在二醇和碳水化合物的区域选择性官能化中得到利用 。
药物化学
在药物化学中,2-氯-4-甲基吡啶-3-硼酸 用于合成吡啶并嘧啶酮衍生物。这些衍生物作为 AHR 拮抗剂,可用于治疗疾病。 硼酸部分对于这些化合物的生物活性至关重要 。
聚合物和光电子材料
该化合物的硼酸基团可用于开发聚合物和光电子材料。 其与各种配体形成稳定配合物的能力使其成为构建具有所需性质的新材料的多功能基石 。
催化
硼酸,包括2-氯-4-甲基吡啶-3-硼酸,已知可以催化各种有机反应。 由于其独特的反应性特征,它们可以促进否则具有挑战性的转化,例如醇和胺的官能化 。
稳定性和货架寿命增强
该化合物可以用甲基亚胺二乙酸 (MIDA) 保护,形成 MIDA 硼酸酯。 这种修饰增强了硼酸的稳定性和货架寿命,使其更耐分解,因此更适合长期储存和用于迭代交叉偶联序列 。
作用机制
Target of Action
The primary target of 2-Chloro-4-methylpyridine-3-boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction contributes to the formation of new carbon-carbon bonds .
Pharmacokinetics
They are usually bench stable, easy to purify, and often commercially available .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of 2-Chloro-4-methylpyridine-3-boronic acid is influenced by the reaction conditions of the SM cross-coupling . This reaction is known for its mild and functional group tolerant conditions . The stability of boronic esters can pose challenges when it comes to removing the boron moiety at the end of a sequence if required .
安全和危害
未来方向
属性
IUPAC Name |
(2-chloro-4-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGWAHJXFWBCSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376754 | |
| Record name | 2-Chloro-4-methylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029654-29-2 | |
| Record name | 2-Chloro-4-methylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Chlorophenyl)sulfonyl]ethanethioamide](/img/structure/B1597677.png)
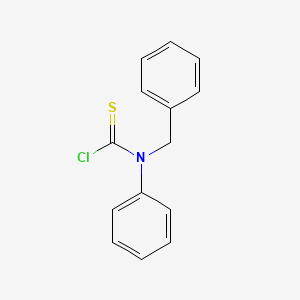
![4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B1597679.png)
